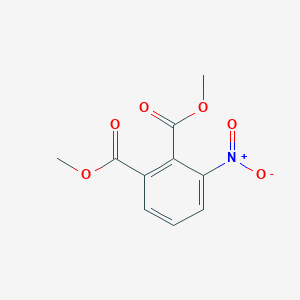

Dimethyl 3-nitrophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQMIKSBTAZNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290461 | |

| Record name | dimethyl 3-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-26-9 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 68806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13365-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 3-nitrophthalate

This guide provides a comprehensive technical overview of Dimethyl 3-nitrophthalate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data on its properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.

Introduction and Core Identification

This compound, identified by CAS Number 13365-26-9 , is an organic compound that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a nitro group and two adjacent methoxycarbonyl groups on a benzene ring, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. It is often utilized in the creation of pharmaceutical standards and various organic intermediates.[1] The strategic placement of the nitro group influences the electronic properties of the aromatic ring, making it a subject of interest in the development of novel compounds.

Synonyms:

-

1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below. The compound typically appears as a white to light yellow crystalline solid, a characteristic that aids in its visual identification and purity assessment.[1][4] Its insolubility in water and solubility in common organic solvents are critical considerations for reaction and purification protocols.[5][6]

| Property | Value | Source(s) |

| CAS Number | 13365-26-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₆ | [1][2][7] |

| Molecular Weight | 239.18 g/mol | [1][2][8] |

| Appearance | White to light yellow crystalline powder/solid | [1][4] |

| Melting Point | 66-71 °C | [4][9] |

| Boiling Point | 314.6 °C at 760 mmHg | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, benzene) | [5][6] |

| Purity | Typically >97% (GC) | [1][4] |

| InChI Key | MLQMIKSBTAZNBK-UHFFFAOYSA-N | [1][10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of phthalic anhydride to form 3-nitrophthalic acid, followed by the esterification of the resulting diacid. This approach is favored due to the ready availability and low cost of the starting material, phthalic anhydride.

Step 1: Nitration of Phthalic Anhydride

The foundational step is the electrophilic aromatic substitution of phthalic anhydride. The anhydride is treated with a nitrating agent, commonly a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. This reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[11][12] The separation of these isomers is a critical purification step, often accomplished by fractional crystallization, leveraging their differential solubilities in hot water.[12]

Step 2: Esterification of 3-Nitrophthalic Acid

Once the 3-nitrophthalic acid is isolated and purified, the subsequent step is a Fischer esterification to yield the dimethyl ester. This involves reacting the diacid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[13] The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocol: A Self-Validating System

The following protocol outlines a reliable method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

3-Nitrophthalic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄ or 2-3 equivalents of SOCl₂) to the stirred suspension at room temperature. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic and produce HCl gas.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Refluxing provides the necessary activation energy for the esterification and ensures the reaction proceeds to completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is critical for safety and to prevent the degradation of the product during extraction.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the reaction mixture). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented in publicly available literature, its precursor, 3-nitrophthalic acid, and related compounds are utilized in several areas of chemical and pharmaceutical research.

-

Precursor to Biologically Active Molecules: 3-Nitrophthalic acid is a precursor in the synthesis of luminol, a chemiluminescent substance used in forensic science to detect trace amounts of blood.[11] The amino-phthalate derivatives, which can be synthesized from the corresponding nitro compounds, are key intermediates in various synthetic pathways. For instance, Dimethyl 3-aminophthalate is synthesized from this compound via reduction.[13]

-

Building Block for Dyes and Polymers: 3-Nitrophthalic acid and its derivatives are used in the manufacturing of dyes, pigments, and polymers, contributing to enhanced thermal stability and specific color properties.[14]

-

Coordination Chemistry: 3-Nitrophthalic acid has been used to synthesize rare-earth metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and separation.

While "Dimethyl Fumarate" is a well-known drug for multiple sclerosis and psoriasis with immunomodulatory effects, it is important to note that this is a different molecule and should not be confused with this compound.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[6]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis from readily available starting materials is a straightforward process, making it an accessible building block for a variety of applications in organic synthesis. While its direct role in drug development is not prominently documented, its utility as a precursor to more complex and potentially bioactive molecules underscores its importance for the research and development community. Adherence to proper safety protocols is essential for its handling and use in a laboratory setting.

References

- Sunway Pharm Ltd. (n.d.). This compound - CAS:13365-26-9.

- ChemBK. (2024, April 9). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction.

- PubChem. (n.d.). Dimethyl nitroterephthalate.

- Chemsrc. (2025, August 25). This compound | CAS#:13365-26-9.

- SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester.

- PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid.

- Sciencemadness.org. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.

- Google Patents. (n.d.). CN106631844A - Preparation method of dimethyl 3-aminophthalate.

- Google Patents. (n.d.). CN102603536A - Synthetic method of 3-nitrophthalic acid.

- Organic Syntheses. (n.d.). 3-nitrophthalic acid.

- PubMed Central. (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update.

- ResearchGate. (2025, August 10). Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K.

- SIELC Technologies. (2007, December 6). 3-Nitrophthalic Acid.

- Cambrex Corporation. (n.d.). Dimethyl Fumarate: Heterogeneous Catalysis for the Development of an Innovative Flow Synthesis.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:13365-26-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 13365-26-9 [chemicalbook.com]

- 4. This compound | 13365-26-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.ie [fishersci.ie]

- 7. capotchem.cn [capotchem.cn]

- 8. Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:13365-26-9 | Chemsrc [chemsrc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN106631844A - Preparation method of dimethyl 3-aminophthalate - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Dimethyl 3-nitrophthalate

This guide provides a comprehensive technical overview of Dimethyl 3-nitrophthalate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physical and chemical properties, and detailed synthetic methodologies. The synthesis section offers a step-by-step protocol, an exploration of the reaction mechanism, and the scientific rationale behind the experimental choices, ensuring a deep and practical understanding.

Introduction: The Significance of this compound

This compound, also known as 3-nitrophthalic acid dimethyl ester, is a nitro-aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two adjacent methoxycarbonyl groups and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. In the realm of pharmaceutical development, nitroaromatic compounds are recognized for their diverse biological activities and often serve as precursors to a wide range of therapeutic agents.[2][3][4][5] The electron-withdrawing nature of the nitro group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[6][7][]

Structural Elucidation and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its application and handling.

Chemical Structure

The molecule consists of a benzene ring with two methyl ester groups at positions 1 and 2, and a nitro group at position 3.

Molecular Formula: C₁₀H₉NO₆[1]

Molecular Weight: 239.18 g/mol [1]

CAS Number: 13365-26-9[1]

Synonyms: 3-Nitrophthalic acid dimethyl ester, Dimethyl 3-nitrobenzene-1,2-dicarboxylate[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Solid, White to light yellow powder/crystal | [1] |

| Melting Point | 66-70 °C | |

| Boiling Point | Not readily available | |

| Solubility | Insoluble in water. Soluble in organic solvents like methanol, ethanol, and acetone. | [9] |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 3-nitrophthalic acid, via the nitration of phthalic anhydride. The second stage is the Fischer esterification of 3-nitrophthalic acid to yield the desired dimethyl ester.

Stage 1: Synthesis of 3-Nitrophthalic Acid

The synthesis of 3-nitrophthalic acid from phthalic anhydride is a well-established procedure, authoritatively documented in Organic Syntheses.[10]

-

Reaction Setup: In a 2-liter beaker equipped with a mechanical stirrer, combine 650 mL of concentrated sulfuric acid and 500 g (3.4 moles) of phthalic anhydride.[10]

-

Heating: Heat the mixture with stirring. When the temperature reaches 80°C, discontinue direct heating.[10]

-

Nitration: Slowly add 210 mL of fuming nitric acid from a separatory funnel, maintaining the reaction temperature between 100-110°C. This addition typically takes 1-2 hours. Following this, add 900 mL of concentrated nitric acid as rapidly as possible without exceeding 110°C.[10]

-

Reaction Completion: Continue stirring and heating the mixture for an additional two hours.[10]

-

Isolation of Crude Product: Allow the mixture to stand overnight, then pour it into 1.5 L of cold water. Filter the resulting solid mixture of 3- and 4-nitrophthalic acids by suction.[10]

-

Purification: Wash the filter cake with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid isomer. The remaining solid is then recrystallized from boiling water to yield 3-nitrophthalic acid.[10] The expected yield is approximately 200-220 g (28-31% of the theoretical amount).[10]

-

Mixed Acid Nitration: The use of a mixture of concentrated sulfuric and nitric acids is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: Maintaining the temperature between 100-110°C is a critical parameter. Lower temperatures would result in a sluggish reaction, while higher temperatures could lead to the formation of dinitrated and other unwanted byproducts, as well as increased decomposition.[10]

-

Isomer Separation: The separation of 3- and 4-nitrophthalic acids is based on their differential solubility in water. 4-nitrophthalic acid is more soluble in cold water than the 3-isomer, allowing for a preliminary separation by washing.[10] Further purification is achieved by recrystallization.

Diagram of the Synthesis Workflow for 3-Nitrophthalic Acid

Caption: Workflow for the synthesis of 3-nitrophthalic acid.

Stage 2: Synthesis of this compound

The conversion of 3-nitrophthalic acid to its dimethyl ester is achieved via Fischer esterification, an acid-catalyzed reaction with an excess of alcohol.

A detailed experimental protocol can be adapted from a patent describing the formation of this compound as an intermediate.[6] An alternative, more traditional approach involves using sulfuric acid as a catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophthalic acid in an excess of methanol.

-

Catalyst Addition:

-

Method A (Thionyl Chloride): At 40-60°C, slowly add thionyl chloride dropwise to the methanolic solution.[6] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which catalyzes the esterification.

-

Method B (Sulfuric Acid): Carefully add a catalytic amount of concentrated sulfuric acid to the cooled methanolic solution.

-

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purify the product by recrystallization from a suitable solvent, such as methanol or a mixture of ethyl acetate and hexane, to yield the final product as a crystalline solid.

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

This entire process is reversible, and the use of excess methanol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

Diagram of the Fischer Esterification Mechanism

Caption: The mechanism of Fischer esterification.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm. The two methyl ester groups will each show a singlet around 3.9 ppm. |

| ¹³C NMR | Carbonyl carbons of the ester groups are expected in the 165-170 ppm region. Aromatic carbons will appear between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbons of the ester groups will be observed around 53 ppm. A published spectrum in DMSO-d₆ is available for reference.[11] |

| FT-IR | Strong C=O stretching vibrations for the ester groups around 1730 cm⁻¹. Characteristic asymmetric and symmetric stretching of the N-O bonds of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching of the ester at 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching will also be present. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 239. Fragmentation patterns may include the loss of a methoxy group (-OCH₃, m/z = 208) or a methoxycarbonyl group (-COOCH₃, m/z = 180). |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of the nitro group allows for further chemical transformations, most notably its reduction to an amino group. This amino-phthalate derivative can then be used as a scaffold to build more complex heterocyclic systems or to introduce other functional groups.

For instance, 3-aminophthalic acid derivatives are precursors in the synthesis of compounds with immunomodulatory and anti-cancer properties.[12] The synthesis of Dimethyl 3-aminophthalate from this compound via catalytic hydrogenation is a documented process.[6] The strategic placement of the functional groups in this compound provides a synthetically useful handle for medicinal chemists to construct novel drug candidates.[7][][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the structure, properties, and synthesis of this compound. The two-stage synthetic route, beginning with the nitration of phthalic anhydride followed by Fischer esterification, is a reliable method for its preparation. The underlying chemical principles and experimental considerations have been thoroughly discussed to provide a practical and scientifically sound understanding. As a versatile intermediate, this compound continues to be a relevant building block in the synthesis of pharmaceuticals and other high-value chemical entities.

References

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

- Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022).

- Olesiejuk, M., & Wujec, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5544. [Link]

- Geronikaki, A., & Dearden, J. C. (2010).

- Culhane, P. J., & Woodward, G. E. (1941). 3-Nitrophthalic acid. Organic Syntheses, Coll. Vol. 1, p.408 (1941); Vol. 1, p.56 (1921). [Link]

- PrepChem. (n.d.). Synthesis of 3-nitrophthalic acid.

- Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 3-Nitrophthalic Acid: Essential Intermediate for Pomalidomide Synthesis.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wang, Y., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Zhang, X. (n.d.). FTIR Spectrum.

- ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts.

- Chinese Patent CN106631844A. (2017).

- Mlunias. (2023). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- Arborpharm. (2023). Pharmaceutical Intermediates Applications.

- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. svedbergopen.com [svedbergopen.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106631844A - Preparation method of dimethyl 3-aminophthalate - Google Patents [patents.google.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

The Unseen Reactivity: A Technical Guide to the Chemistry and Stability of Dimethyl 3-Nitrophthalate

Abstract

Dimethyl 3-nitrophthalate stands as a pivotal, yet often underestimated, intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its unique trifunctional structure—an aromatic ring bearing a nitro group and two adjacent methyl esters—imparts a distinct and predictable pattern of reactivity and stability. This guide provides an in-depth exploration of the chemical behavior of this compound, moving beyond catalog data to offer a functional understanding for researchers, chemists, and process development scientists. We will dissect the reactivity at each functional site, provide validated experimental protocols for its key transformations, and discuss its stability profile to ensure safe and effective handling. This document is structured to serve as a practical, field-proven resource, grounded in established chemical principles and supported by authoritative references.

Introduction: Understanding the Molecular Architecture

This compound (C₁₀H₉NO₆, M.W. 239.18 g/mol ) is a solid crystalline compound that serves as a versatile building block in organic synthesis.[1] Its importance lies in the strategic placement of its functional groups. The electron-withdrawing nature of the nitro group and the two ester moieties significantly influences the electron density of the benzene ring, governing its reactivity. The primary sites for chemical transformation are the nitro group, susceptible to reduction; the ester groups, which can undergo hydrolysis; and the aromatic ring itself, which has a defined susceptibility to substitution reactions. Understanding the interplay of these groups is paramount for leveraging this molecule's synthetic potential.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 13365-26-9 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆ | [1][2] |

| Molecular Weight | 239.18 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 314.6 °C at 760 mmHg | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene. | [2] |

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of this compound is dominated by its three functional groups. The following sections detail the principal transformations associated with each site.

The Nitro Group: Gateway to Aromatic Amines

The most synthetically valuable transformation of this compound is the reduction of the nitro group to form dimethyl 3-aminophthalate. This reaction is critical as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing amino group, fundamentally altering the ring's reactivity for subsequent steps.[4]

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.

Causality Behind Experimental Choices: The choice of catalyst and solvent can influence reaction speed and selectivity. Pd/C is often preferred for its efficiency and cost-effectiveness. Methanol or ethanol are common solvents as they readily dissolve the starting material and do not interfere with the reaction. The pressure of hydrogen gas is a key parameter; while higher pressures can accelerate the reaction, atmospheric pressure hydrogenation is often sufficient and safer for lab-scale synthesis.[5]

Caption: Generalized workflow for catalytic hydrogenation.

Alternatively, chemical reducing agents can be employed. A classic method involves the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).[6] A milder and effective alternative for substrates bearing base-sensitive groups like esters is reduction with sodium sulfide (Na₂S·9H₂O) or sodium hydrosulfide (NaSH) in an alcohol-water mixture.

Mechanism Insight: In sulfide-mediated reductions, the sulfide ion acts as the reducing agent. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. This method's advantage is its selectivity; it typically does not affect ester functionalities under controlled conditions.

The Ester Groups: Controlled Hydrolysis

The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding 3-nitrophthalic acid. This reaction is typically performed under basic conditions (saponification) followed by acidic workup.

Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution followed by heating will hydrolyze both ester groups. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Causality Behind Experimental Choices: Using an excess of base and sufficient heat ensures the reaction goes to completion. The choice of solvent (e.g., a methanol/water mixture) ensures the miscibility of both the organic substrate and the aqueous base. After saponification, the resulting disodium salt is protonated with a strong acid (e.g., HCl) to precipitate the 3-nitrophthalic acid product.

Achieving selective hydrolysis of only one ester group is challenging due to the similar reactivity of the two esters. However, by carefully controlling stoichiometry (using only one equivalent of base), reaction time, and temperature, it is sometimes possible to isolate the mono-acid, mono-ester product. Such selectivity is often low-yielding and requires rigorous optimization. For analogous compounds, partial hydrolysis has been achieved using a limited amount of aqueous NaOH in a solvent like methanol at controlled temperatures.[7]

The Aromatic Ring: A Deactivated System

The this compound ring is strongly deactivated towards electrophilic aromatic substitution (SEAr).[4] Both the nitro group and the two methoxycarbonyl groups are powerful electron-withdrawing groups.

Predicting Reactivity:

-

Reactivity: The ring is significantly less nucleophilic than benzene, meaning SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will require harsh, forcing conditions (high temperatures, strong Lewis acids, fuming acids).[8][9]

-

Directing Effects: All three substituents are meta-directors. The nitro group directs incoming electrophiles to the C5 position. The C1-ester directs to C3 (already substituted) and C5. The C2-ester directs to C4 and C6. The directing effects reinforce each other, strongly favoring substitution at the C5 position , should a reaction occur.

Due to this high deactivation, nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring, is a more plausible reaction pathway, though this requires a suitable leaving group to be present on the ring.

Caption: Predicted site of electrophilic aromatic substitution.

Chemical Stability and Handling

This compound is a stable compound under normal laboratory conditions.[6] However, its stability can be compromised under specific circumstances.

-

Thermal Stability: As a nitroaromatic compound, it can decompose at elevated temperatures, releasing toxic fumes such as nitrogen oxides (NOx) and carbon oxides.[6] While not classified as an explosive, heating should be done with caution. One source lists a boiling point of 240°C, but this may be accompanied by decomposition.[2]

-

Hydrolytic Stability: The ester groups are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, as detailed in Section 2.2. The compound is stable in neutral aqueous conditions at ambient temperature.

-

Photostability: Many nitroaromatic compounds exhibit sensitivity to UV light.[10] It is good practice to store the material in amber bottles or protected from direct light to prevent potential photochemical degradation.

-

Incompatibilities: It should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent uncontrolled reactions.[6] Contact with strong reducing agents should also be controlled, as this can initiate the reduction of the nitro group, which can be exothermic.

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical fume hood.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, including reaction setup, workup, purification, and characterization to confirm product identity and purity.

Protocol 1: Reduction to Dimethyl 3-Aminophthalate via Sulfide Reduction

This protocol is adapted from a procedure for the analogous reduction of 3-nitrophthalic acid methyl ester.[6]

-

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 eq) and elemental sulfur (0.2 eq).

-

-

2. Reaction Execution:

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-3 hours.

-

-

3. Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water (5 x volume) to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

4. Purification and Characterization:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Self-Validation: Confirm the product identity by obtaining a melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) and comparing them to literature values for dimethyl 3-aminophthalate. The absence of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) in the IR spectrum and the appearance of amine N-H stretches (~3300-3500 cm⁻¹) is a key indicator of success.

-

Protocol 2: Hydrolysis to 3-Nitrophthalic Acid

This protocol is based on standard saponification procedures for phthalate esters.

-

1. Reaction Setup:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer.

-

Add an aqueous solution of sodium hydroxide (2.5 eq) to the flask.

-

-

2. Reaction Execution:

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed and the disodium salt of the product is formed.

-

-

3. Workup and Isolation:

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2. A white or pale-yellow precipitate of 3-nitrophthalic acid will form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual salts.

-

-

4. Purification and Characterization:

-

Dry the solid product in a vacuum oven. If necessary, it can be recrystallized from hot water.[11]

-

Self-Validation: Confirm the product identity by melting point (literature: 216-218 °C).[11] The ¹H NMR spectrum should show the disappearance of the two methyl ester singlets and the appearance of a broad carboxylic acid proton signal. The IR spectrum will show a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.[12]

-

Conclusion

This compound is more than a simple chemical; it is a precisely engineered scaffold for organic synthesis. Its reactivity is predictably dictated by its three core functional groups. The nitro group serves as a masked amine, readily revealed through reduction. The ester groups provide handles for hydrolysis to dicarboxylic acids, and the aromatic ring, while deactivated, possesses a specific site for potential substitution under forcing conditions. By understanding the causality behind its reactivity and stability, researchers can safely and effectively utilize this versatile intermediate to construct complex molecular targets. The protocols and data presented in this guide offer a robust framework for its practical application in the laboratory and beyond.

References

- Google Patents.

- Google Patents. CN1405143A - Method for preparing 3-nitro phthalic acid.

- PubChem. 3-Nitrophthalic acid | C8H5NO6 | CID 69043. [Link]

- Google Patents.

- Google Patents.

- Sciencemadness.org. Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]

- MDPI.

- Royal Society of Chemistry. Shining light on the nitro group: distinct reactivity and selectivity. [Link]

- Loudon, G. M. Organic Chemistry, 5th ed.. Roberts and Company Publishers, 2009.

- University of Wisconsin-Madison, Department of Chemistry.

- ChemBK. 3-NITROPHTHALIC ACID DIMETHYL ESTER. [Link]

- Organic Syntheses. 3-nitrophthalic acid. [Link]

- Google Patents. CN103588740A - Synthetic method of 3-aminophthalic anhydride.

- Wikipedia.

- Organic Syntheses. 3-nitrophthalic anhydride. [Link]

- ChemSrc.

- Master Organic Chemistry.

- PNAS.

- SpectraBase. 3-Nitrophthalic acid - Optional[FTIR] - Spectrum. [Link]

- Master Organic Chemistry.

- PubMed. Dimethylphthalate Hydrolysis by Specific Microbial Esterase. [Link]

- PubMed.

- ResearchGate.

- PubMed.

- Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Johnson Matthey.

- Request PDF. Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]

- ChemRxiv. Selective Hydrolysis by Engineered Cutinases: Characterization of Aliphatic-aromatic Polyester Homo and Co-polymers by LC and LC. [Link]

- ResearchGate. Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. [Link]

- Semantic Scholar.

- Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

- NIST WebBook.

Sources

- 1. Method for preparing 3-nitro phthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. chembk.com [chembk.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]

- 6. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]

- 7. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Dimethyl 3-Nitrophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for dimethyl 3-nitrophthalate (CAS No: 13365-26-9), a key chemical intermediate. Due to the limited availability of public experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted dataset. This information is invaluable for the identification, purity assessment, and structural elucidation of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . Its structure, featuring an aromatic ring substituted with two adjacent methoxycarbonyl groups and a nitro group, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro and carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons, which is clearly observable in the NMR spectra. The various functional groups also exhibit characteristic vibrational modes in the IR spectrum and predictable fragmentation patterns in the mass spectrum.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups. The electron-withdrawing nitro and ester groups will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic H-4 | ~8.2 | Doublet of doublets | 1H | J ≈ 8.0, 1.5 |

| Aromatic H-6 | ~8.0 | Doublet of doublets | 1H | J ≈ 8.0, 1.5 |

| Aromatic H-5 | ~7.7 | Triplet | 1H | J ≈ 8.0 |

| Methyl H (C1-ester) | ~3.9 | Singlet | 3H | - |

| Methyl H (C2-ester) | ~3.9 | Singlet | 3H | - |

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group strongly deshields the ortho (H-4) and para (H-6) protons, while the ester groups also contribute to this deshielding. The triplet multiplicity for H-5 arises from coupling to both H-4 and H-6 with similar coupling constants. The two methyl groups are in slightly different chemical environments but are predicted to have very similar chemical shifts, potentially appearing as a single peak or two very closely spaced singlets.

Caption: Predicted ¹H-¹H Spin-Spin Coupling Interactions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (for a 500 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The aromatic carbons will appear in the typical downfield region, with those directly attached to electronegative groups (nitro and ester) being the most deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl C (C1 & C2 esters) | ~165-168 |

| Aromatic C-3 (C-NO₂) | ~148 |

| Aromatic C-1 & C-2 (C-COOCH₃) | ~132-135 |

| Aromatic C-4, C-5, C-6 | ~125-130 |

| Methyl C (OCH₃) | ~53 |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The carbonyl carbons of the ester groups are expected at the lowest field due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the nitro group (C-3) will also be significantly downfield. The remaining aromatic carbons will have chemical shifts influenced by the relative positions of the three substituents. The two methyl carbons are expected to be nearly equivalent and will appear at a much higher field.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve in approximately 0.7 mL of CDCl₃ with TMS.

-

Transfer to a 5 mm NMR tube.

-

-

Instrumental Parameters (for a 125 MHz spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 (or more, depending on concentration).

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS peak (δ 0.00 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Methyl (CH₃) |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro (NO₂) |

| ~1250 | C-O stretch | Ester |

Expertise & Experience: Interpreting the Predicted IR Spectrum

The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ester groups around 1730 cm⁻¹. The two characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching) are also key identifiers. The aromatic and aliphatic C-H stretches will be present in their usual regions.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrumental Parameters:

-

Technique: ATR.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 239 | [M]⁺ (Molecular ion) |

| 208 | [M - OCH₃]⁺ |

| 180 | [M - COOCH₃]⁺ |

| 163 | [M - 2xOCH₃ - H]⁺ or [C₈H₃O₄]⁺ |

| 149 | Phthalic anhydride radical cation |

| 133 | [C₇H₅O₂]⁺ |

| 76 | [C₆H₄]⁺ |

Expertise & Experience: Interpreting the Predicted Mass Spectrum

The molecular ion peak is expected at m/z 239. Common fragmentation pathways for phthalate esters include the loss of a methoxy group (-OCH₃, m/z 31) to give a peak at m/z 208, and the loss of a methoxycarbonyl radical (-COOCH₃, m/z 59) to give a peak at m/z 180. Fragmentation of the nitro group can also occur.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

References

While direct experimental data for this compound is not widely public, the principles and comparative data used in this guide are based on well-established spectroscopic knowledge from sources such as:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester. Wiley-VCH GmbH.

"Dimethyl 3-nitrophthalate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 3-Nitrophthalate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in various chemical syntheses. Recognizing the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in organic media to facilitate process development, purification, and formulation. We will explore the theoretical underpinnings of its solubility based on molecular structure, present established methodologies for quantitative measurement, and offer insights into the practical execution of these techniques.

Introduction and Molecular Profile

This compound (CAS No. 13365-26-9, Molecular Formula: C₁₀H₉NO₆) is a solid, crystalline compound characterized by a benzene ring substituted with two adjacent methyl ester groups and a nitro group.[1][2][3] Its molecular structure is fundamental to understanding its physical and chemical properties, including its solubility. The presence of the polar nitro (NO₂) and ester (-COOCH₃) functional groups, combined with the largely nonpolar aromatic ring, results in a molecule with a nuanced polarity. This duality governs its interactions with various organic solvents. While it is reported to be insoluble in water, it is generally soluble in organic solvents such as ethanol, acetone, and benzene.[1][4] However, for applications in synthesis, purification (e.g., recrystallization), and formulation, a precise quantitative understanding of its solubility is often critical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13365-26-9 | [3] |

| Molecular Formula | C₁₀H₉NO₆ | [2][3] |

| Molecular Weight | 239.18 g/mol | [2] |

| Appearance | Colorless or light yellow crystal / Solid | [1][3] |

| Melting Point | 80-81°C | [1] |

| Water Solubility | Insoluble | [1][4] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound provides clear indicators for predicting its behavior.

-

Polar Moieties: The molecule contains three polar functional groups: two methyl ester groups and one nitro group. These groups can participate in dipole-dipole interactions with polar solvent molecules.

-

Aromatic System: The benzene ring is a nonpolar, hydrophobic component. This part of the molecule will interact favorably with nonpolar or weakly polar aromatic solvents through π-π stacking and van der Waals forces.

Based on this structure, we can logically predict its solubility in different classes of organic solvents. The interplay between the polar functional groups and the nonpolar aromatic core will determine the extent of solubility.

Caption: Logical workflow for predicting solubility based on molecular structure.

Expected Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, tetrahydrofuran, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) where dipole-dipole interactions and hydrogen bonding (with the ester oxygens) can occur. Also expected to be soluble in aromatic solvents like benzene and toluene due to favorable ring interactions.[1]

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity.

-

Insolubility: Expected in nonpolar aliphatic hydrocarbons (e.g., hexane, petroleum ether) where the polar functional groups cannot be effectively solvated.[7]

Experimental Protocols for Quantitative Solubility Determination

Given the lack of published data, experimental determination is necessary for any process-critical application. Two robust methods are presented here: the gravimetric method for high accuracy and a spectroscopic method for higher throughput.

Gravimetric Method for Solubility Determination

This method is considered a gold standard for its directness and accuracy.[8][9][10][11] It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the residual solute.

Causality and Self-Validation: This protocol is inherently self-validating because it relies on the direct measurement of mass, a fundamental physical property. The key to accuracy is ensuring the system has reached equilibrium (a true saturated state) and that the solute is pure and non-volatile under the drying conditions.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[8]

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12] The time required may vary, and preliminary experiments can establish the minimum time to reach a stable concentration.

-

-

Sample Isolation:

-

Cease agitation and allow the solid to settle completely. It is critical that the solution remains at the experimental temperature.

-

Carefully withdraw a precise volume (e.g., 5.00 or 10.00 mL) of the clear supernatant using a volumetric pipette. Avoid disturbing the solid residue at the bottom. For volatile solvents, this step should be performed swiftly to minimize evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot to a pre-weighed, dry evaporating dish or beaker (Weight W₁).[8][13]

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used. Avoid excessive heat that could sublime or decompose the solute.

-

Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[13] This ensures all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature before weighing to prevent moisture absorption.

-

Record the final constant weight of the dish plus the dried solute (Weight W₂).[8]

-

-

Calculation:

-

Calculate the mass of the dissolved solute: Mass_solute = W₂ - W₁

-

Calculate the solubility, typically expressed in g/100 mL: Solubility = (Mass_solute / Volume_aliquot) * 100

-

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Visible Spectroscopic Method

This method is faster than the gravimetric approach and is suitable for higher-throughput screening of solvents.[14][15][16] It relies on Beer-Lambert's Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Causality and Self-Validation: The accuracy of this method hinges on the creation of a reliable calibration curve. The linearity of this curve (R² > 0.99) validates the method within the measured concentration range. A key assumption is that no impurities in the saturated solution absorb light at the analytical wavelength.

Step-by-Step Protocol:

-

Determination of Analytical Wavelength (λ_max):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This wavelength provides the highest sensitivity and is used for all subsequent measurements.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by accurately weighing this compound and dissolving it in a known volume of the solvent.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of Absorbance vs. Concentration. The resulting linear regression equation (y = mx + c) will be used to determine the concentration of the unknown samples.

-

-

Preparation and Sampling of Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1.1 and 1.2).

-

Withdraw an aliquot of the clear supernatant.

-

-

Analysis:

-

Quantitatively dilute the aliquot with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - y-intercept) / slope.

-

Calculate the concentration of the original saturated solution by accounting for the dilution: Concentration_saturated = Concentration_diluted * Dilution_Factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Caption: Experimental workflow for UV-Vis spectroscopic solubility determination.

Safety and Handling

When conducting any experimental work, safety is paramount. According to available Safety Data Sheets (SDS), this compound should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4]

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

-

Handling: Avoid creating dust.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2]

Conclusion

References

- Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- 3-NITROPHTHALIC ACID DIMETHYL ESTER. (2024). ChemBK.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- MSDS of this compound. (n.d.). Santa Cruz Biotechnology.

- Spectroscopic Techniques. (n.d.). Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone [Video]. YouTube.

- El-Daly, S. A., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using a 96-well microtiter plate. Analytical Chemistry, 72(8), 1781-1787.

- Gravimetric Analysis. (n.d.). Wired Chemist.

- Dimethyl nitroterephthalate. (n.d.). PubChem, National Institutes of Health.

- Gravimetric analysis. (n.d.). Wikipedia.

- Avdeef, A. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1).

- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.

- SAFETY DATA SHEET: 3-Nitrophthalic acid. (n.d.). Merck Millipore.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Recrystallization. (2013, September 9). Kenneth Overly [Video]. YouTube.

- In-Depth Technical Guide: Solubility of Dimethyl 3-(bromomethyl)phthalate in Organic Solvents. (n.d.). Benchchem.

- An In-Depth Technical Guide to the Solubility of Dimethyl Phthalate in Organic Solvents. (n.d.). Benchchem.

- Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. (2014). ResearchGate.

- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube.

- Recrystallization with two solvents. (2019, December 18). Reddit.

- Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. (2010). Journal of Chemical & Engineering Data.

Sources

- 1. chembk.com [chembk.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.ie [fishersci.ie]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. scirp.org [scirp.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Precursors for the Synthesis of Dimethyl 3-nitrophthalate

Introduction

Dimethyl 3-nitrophthalate is a significant chemical intermediate, finding applications in the synthesis of various specialty chemicals, including dyes, polymers, and pharmaceuticals. Its molecular structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile building block for further chemical transformations. This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a core focus on the precursor materials and the underlying chemical principles that govern their conversion. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Core Synthetic Strategies: A Precursor-Centric Overview

The synthesis of this compound is predominantly achieved through two strategic pathways, each defined by its key precursor:

-

Esterification of 3-Nitrophthalic Acid: This classic approach involves the conversion of the carboxylic acid groups of 3-nitrophthalic acid into methyl esters.

-

Nitration of Dimethyl Phthalate: A direct method that introduces a nitro group onto the aromatic ring of the readily available dimethyl phthalate.

This guide will dissect each pathway, elucidating the mechanistic details, providing robust experimental protocols, and discussing the critical parameters that influence the reaction outcome.

Pathway 1: The 3-Nitrophthalic Acid Precursor

The use of 3-nitrophthalic acid as a precursor is a well-established and reliable method for the synthesis of this compound. The core of this pathway is the Fischer-Speier esterification, a cornerstone of organic synthesis.

Mechanistic Insights

The esterification of 3-nitrophthalic acid with methanol is an acid-catalyzed nucleophilic acyl substitution. The reaction mechanism can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the methyl ester.

This process occurs sequentially for both carboxylic acid groups on the 3-nitrophthalic acid molecule.

Synthesis of the Precursor: 3-Nitrophthalic Acid

A crucial aspect of this pathway is the availability and purity of the 3-nitrophthalic acid precursor. It is most commonly synthesized via the nitration of phthalic anhydride or phthalic acid. This nitration typically yields a mixture of 3-nitro and 4-nitro isomers, which must be separated. The 3-nitrophthalic acid is less soluble in cold water than its 4-nitro isomer, which allows for its separation by fractional crystallization.[1]

A common laboratory-scale procedure involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1] The reaction is highly exothermic and requires careful temperature control.

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 50 g of phthalic anhydride to 100 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to below 10°C.

-

Slowly add a nitrating mixture of 25 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The precipitated mixture of 3- and 4-nitrophthalic acids is filtered and washed with cold water.

-

The crude product is then recrystallized from hot water. The 3-nitrophthalic acid, being less soluble, will crystallize out upon cooling, while the 4-nitrophthalic acid remains in the mother liquor.[1][2]

From Precursor to Product: Esterification of 3-Nitrophthalic Acid

Once pure 3-nitrophthalic acid is obtained, it can be esterified to yield this compound.

-

To a solution of 21.1 g (0.1 mol) of 3-nitrophthalic acid in 100 mL of methanol, slowly add 5 mL of concentrated sulfuric acid with cooling.

-